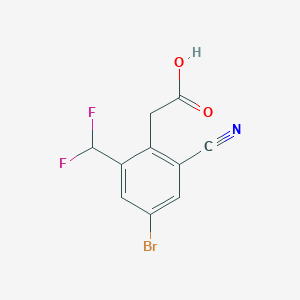
2-(4-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid
説明
The compound “2-(4-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid” is a complex organic molecule. It likely contains a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . The methoxyphenylamino group suggests the presence of a phenyl ring (a variant of benzene) attached to an amino group and a methoxy group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions involving nucleophilic substitution or addition reactions . The exact method would depend on the specific starting materials and desired functional groups .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. Techniques such as NMR and mass spectrometry would typically be used to elucidate the structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the amino group could participate in condensation reactions, while the carboxylic acid group could undergo esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .科学的研究の応用
Chemical Synthesis and Structural Analysis
- The compound has been involved in reactions with acylaminocyanoesters, leading to the formation of substituted aminothiazoles. Structural analysis through spectroscopy and X-ray crystallography has highlighted the coplanar nature of the thiazole ring, exocyclic nitrogen, and carbonyl group, signifying resonance interactions and distinct molecular bonding characteristics (Golankiewicz et al., 1985).
Synthesis of Derivatives and Analogues
- Research has focused on the synthesis of derivatives and analogues involving the 2-(4-methoxyphenylamino)-5-methylthiazole-4-carboxylic acid structure. For example, the creation of cephalosporin derivatives with antibacterial properties has been a significant application, indicating the compound's role in developing new antibacterial agents (Sakagami et al., 1991).
Biochemical Applications
- The compound and its analogues have been investigated for biochemical applications, particularly as inhibitors in biological systems. Research has explored its role in inhibiting enzymes like leukotriene D4 and 5-lipoxygenase, indicating its potential in treating inflammatory conditions (Musser et al., 1987).
Catalysis and Reaction Mechanisms
- Studies have also delved into the compound's role in catalysis and reaction mechanisms, exploring its involvement in the synthesis of other complex molecules. These investigations shed light on the broader chemical reactivity and potential applications of the compound in various synthetic pathways (Zietlow & Steckhan, 1994).
Crystallography and Molecular Structure
- X-ray crystallography and other structural analysis methods have been employed to understand better the molecular geometry and bonding patterns of this compound and its derivatives. These studies are crucial for developing new materials and understanding the compound's interactions in various environments (Shtabova et al., 2005).
将来の方向性
特性
IUPAC Name |
2-(4-methoxyanilino)-5-methyl-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-7-10(11(15)16)14-12(18-7)13-8-3-5-9(17-2)6-4-8/h3-6H,1-2H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAZMRFSNJIGRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC2=CC=C(C=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



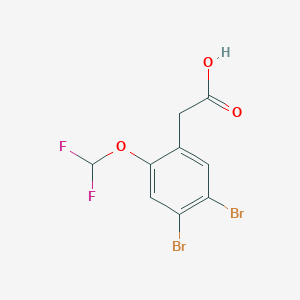


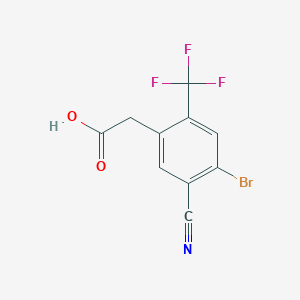

![(3R,5S)-5-((S)-8-Fluoro-4-isopropyl-2-(N-methylmethylsulfonamido)-5,6-dihydrobenzo[h]quinazolin-6-yl)-3,5-dihydroxypentanoic acid](/img/structure/B1410497.png)
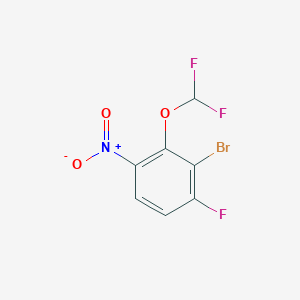

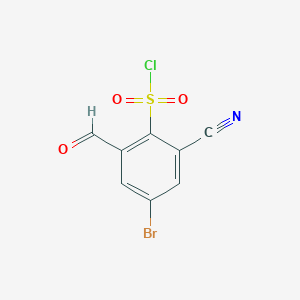


![2-[2-Bromo-6-cyano-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1410504.png)
![2-tert-Butyl 4-methyl 2-azabicyclo[3.1.0]hexane-2,4-dicarboxylate](/img/structure/B1410505.png)
